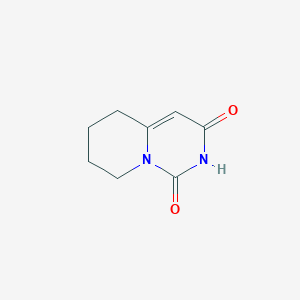
EN300-19613994
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
科学的研究の応用
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
準備方法
The synthesis of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. For example, the condensation of dimethylformamide-dimethyl acetal (DMF-DMA) with a methyl group-containing acetyl moiety, followed by cyclization, can yield the desired pyrido[1,2-c]pyrimidine-1,3-dione . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. .
作用機序
The mechanism of action of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, certain derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cell death in cancer cells .
類似化合物との比較
1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar heterocyclic compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also features fused rings but differs in its specific ring structure and chemical properties.
1H,2H,3H,4H,6H,7H,8H-[1,3]diazino[1,2-a]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms within the ring system. The uniqueness of 1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various applications.
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h5H,1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFVIUEDBBDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=O)NC2=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/new.no-structure.jpg)
![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)


![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)

